N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c1-26-10-4-5-16(26)17(27-11-2-3-12-27)13-24-18(28)19(29)25-14-6-8-15(9-7-14)30-20(21,22)23/h4-10,17H,2-3,11-13H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWMQAGPFWSQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyrrolidine intermediates, followed by their coupling with the trifluoromethoxyphenyl group under controlled conditions. Common reagents used in these reactions include various amines, acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with three ethanediamide derivatives and one acetamide analog, focusing on structural features, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison
Note: Molecular formula and weight for the target compound are estimated based on structural analogs due to lack of direct experimental data.
Structural Differences and Functional Implications
Pyrrolidine vs. Piperidine/Piperazine :
- The target compound’s pyrrolidine (5-membered ring) may confer tighter binding to compact enzyme active sites compared to piperidine (6-membered, Analog 1) or piperazine (6-membered with two nitrogen atoms, Analog 2) .
- Pyrrolidine’s smaller size could reduce steric hindrance but limit interactions with bulkier receptors.
Aromatic Substituents: The trifluoromethoxy group in the target compound enhances metabolic stability compared to Analog 1’s trifluoromethyl group, as the oxygen atom may reduce oxidative degradation .
Backbone Modifications :
- Analog 3’s acetamide backbone (vs. ethanediamide) simplifies the structure but may reduce binding affinity due to fewer hydrogen-bonding sites .
Biological Activity
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes research findings, case studies, and data tables to elucidate its biological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique combination of pyrrole and pyrrolidine rings, along with an ethanediamide linkage, which contributes to its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 372.48 g/mol. Its structural characteristics allow for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The mechanism involves:
- Binding Affinity : The compound exhibits high binding affinity to certain neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
- Enzyme Modulation : It may act as an inhibitor or activator for specific enzymes, affecting metabolic pathways crucial for cellular function.
Pharmacological Properties
Research indicates that this compound has potential therapeutic applications in various fields:
- Neuropharmacology : Studies suggest it may modulate serotonin and dopamine pathways, making it a candidate for treating mood disorders and cognitive impairments.
- Anti-inflammatory Effects : Preliminary data indicate that the compound could exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
- Neurotransmitter Interaction :
- Antioxidant Activity :
-
Anti-cancer Potential :
- In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, warranting further investigation into the anti-cancer properties of this particular compound.
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-2-pyrrolidinone | Simple pyrrolidine structure | Limited neuropharmacological effects |
| 2-Acetyl-1-methylpyrrole | Pyrrole ring present | Moderate antioxidant activity |
| N-[4-(trifluoromethoxy)phenyl]ethanediamide | Trifluoromethoxy substitution | Enhanced binding to neurotransmitter receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
